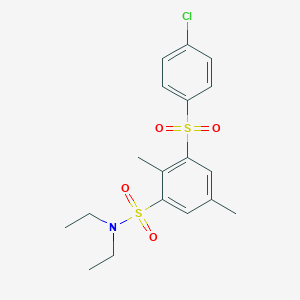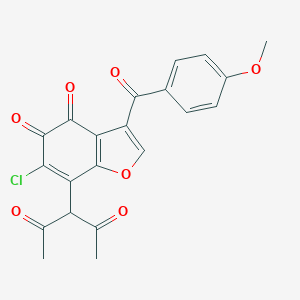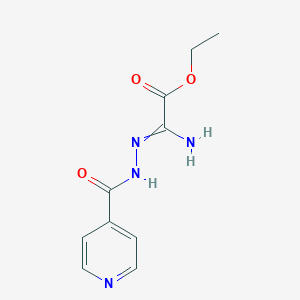
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CDBS and has a molecular formula of C18H22ClNO3S2.
Wirkmechanismus
The mechanism of action of CDBS is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. CDBS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CDBS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by CDBS can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. CDBS has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, CDBS has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, thereby reducing tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
CDBS has several advantages for lab experiments, including its high purity and stability. However, CDBS is a relatively new compound, and its synthesis method is complex, which can limit its availability and increase its cost. Additionally, CDBS has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for the study of CDBS. One potential direction is to further investigate its potential use as an anti-inflammatory agent. Additionally, the development of new synthesis methods for CDBS could increase its availability and decrease its cost. Further studies on the mechanism of action of CDBS could also lead to the development of more effective cancer treatments. Finally, the use of CDBS as a precursor to synthesize sulfonamide-based polymers could have potential applications in the field of materials science.
Synthesemethoden
CDBS can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethyl-N,N-diethylaniline. The resulting product is then further reacted with sodium hydroxide to produce CDBS. The synthesis method of CDBS has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
CDBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CDBS has been shown to have antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, CDBS has been used as a tool to study the role of sulfonamides in enzyme inhibition. In materials science, CDBS has been used as a precursor to synthesize sulfonamide-based polymers.
Eigenschaften
Produktname |
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide |
|---|---|
Molekularformel |
C18H22ClNO4S2 |
Molekulargewicht |
416 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO4S2/c1-5-20(6-2)26(23,24)18-12-13(3)11-17(14(18)4)25(21,22)16-9-7-15(19)8-10-16/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
XSDJMHAXHCBSIU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)

![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
